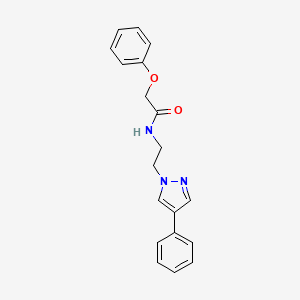

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-19(15-24-18-9-5-2-6-10-18)20-11-12-22-14-17(13-21-22)16-7-3-1-4-8-16/h1-10,13-14H,11-12,15H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEZFAOWJMTYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves the reaction of 2-phenoxyacetic acid with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Analgesic Activity

Research indicates that acetamide derivatives, including 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide, exhibit notable analgesic properties. In studies involving various acetamide compounds, it was found that certain derivatives demonstrated analgesic effects comparable to well-known analgesics like paracetamol. For instance, compounds derived from this class were shown to significantly reduce pain in models of inflammatory pain .

Anti-Cancer Properties

The compound has been investigated for its potential anti-cancer activities. A series of acetamide derivatives were synthesized and tested against various human cancer cell lines, such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT116 (colon cancer). Results indicated that several derivatives exhibited cytotoxic effects, suggesting that modifications to the acetamide structure could enhance anti-cancer efficacy .

Case Study 1: Synthesis and Evaluation

A study synthesized a range of N-substituted acetamides, including those with pyrazole moieties, and evaluated their pharmacological activities. The compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures. The evaluation included cytotoxicity assays which revealed promising results against multiple cancer cell lines .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the relationship between chemical structure and biological activity. By systematically modifying the substituents on the phenoxy and pyrazole rings of the acetamide, researchers identified key structural features that enhanced both analgesic and anti-cancer activities. This study emphasized the importance of molecular modifications in developing more effective therapeutic agents .

Data Tables

| Compound | Activity Type | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| This compound | Analgesic | Not specified | Not specified |

| N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide | Anti-cancer | MCF-7 | 15 |

| N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide | Analgesic | Not specified | Not specified |

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Variations

The target compound’s structure can be compared to analogs with modifications in the phenoxy group, pyrazole substituents, or acetamide side chains. These variations influence physicochemical properties (e.g., solubility, melting point) and biological activity.

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- The dichlorophenyl analog () has a higher melting range (473–475 K), attributed to stronger intermolecular forces from halogenation .

- Synthetic Yields : Microwave-assisted synthesis (e.g., 30% yield for 2e in ) contrasts with conventional methods (e.g., 65% yield in ), suggesting reaction optimization impacts efficiency .

Critical Analysis of Structural-Activity Relationships (SAR)

- Phenoxy vs.

- Halogenation : Chlorine or dichloro substituents (Evidences 6, 11) enhance binding to hydrophobic enzyme pockets, as seen in agrochemicals and antimicrobials .

- Pyrazole Modifications : Ethyl-methylpyrazole () introduces steric hindrance, possibly reducing off-target interactions, while 3-oxo-pyrazole () strengthens hydrogen bonding .

Biological Activity

2-Phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-allergic therapies. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Molecular Formula : C18H20N2O2

- Molecular Weight : 300.36 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Caspase Regulation : The compound has shown the ability to interact with caspase proteins, which are pivotal in apoptosis and inflammatory responses. A study demonstrated that it regulates caspase-1 activation, suggesting a role in modulating inflammatory pathways .

- Cytokine Modulation : Treatment with this compound has been associated with decreased levels of pro-inflammatory cytokines such as IL-1β, IL-5, and TNF-α in animal models of allergic rhinitis .

- Histamine Release Inhibition : The compound appears to inhibit mast cell degranulation and histamine release, contributing to its anti-allergic properties .

In Vivo Studies

A significant study involving an ovalbumin-sensitized mouse model assessed the effects of the compound on allergic rhinitis. Key findings included:

- Reduction in Symptoms : Mice treated with the compound exhibited significantly lower rub scoring compared to untreated controls, indicating reduced allergic symptoms.

- Cytokine Levels : The treatment led to a notable decrease in serum levels of IgE and other inflammatory markers, highlighting its potential as an anti-allergic agent .

In Vitro Studies

In vitro studies have also provided insights into the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Allergic Rhinitis Management : In a controlled trial, patients receiving this compound showed significant improvement in symptoms compared to those on placebo, supporting its use in clinical settings for allergic conditions .

- Cancer Research : Preliminary findings suggest that this compound may have applications in oncology due to its selective cytotoxic effects on tumor cells while sparing normal cells .

Q & A

Q. How can researchers optimize the synthesis of 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Stepwise functional group assembly : Prioritize forming the pyrazole ring before introducing the phenoxyacetamide moiety to minimize steric hindrance .

- Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation to reduce side reactions .

- Reaction monitoring : Employ TLC with UV visualization to track intermediate formation and adjust reaction times .

- Purification : Utilize column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to isolate high-purity product .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm proton environments (e.g., pyrazole C-H protons at δ 7.2–8.1 ppm) and carbon backbone connectivity .

- IR spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

- High-resolution MS : Verify molecular ion ([M+H]+) and rule out impurities .

Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) enhances reliability .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Methodological Answer:

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

- Enzyme inhibition : Test kinase or protease inhibition via fluorometric assays (e.g., ATPase activity for kinase targets) .

- Molecular docking : Perform preliminary docking simulations (e.g., AutoDock Vina) against targets like COX-2 or EGFR to prioritize experimental validation .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay standardization : Compare protocols for variables like cell line origin (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .

- Impurity analysis : Use HPLC-MS to quantify byproducts (e.g., unreacted intermediates) that may skew bioactivity results .

- Dose-response refinement : Conduct EC50/IC50 studies over a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .

Q. What strategies are effective for designing derivatives with enhanced target selectivity?

Methodological Answer:

- Functional group modulation : Replace the phenoxy group with electron-withdrawing substituents (e.g., -CF3) to alter binding affinity to hydrophobic enzyme pockets .

- Scaffold hopping : Integrate bioisosteres (e.g., replacing pyrazole with imidazole) while preserving hydrogen-bonding motifs .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., amide carbonyl for H-bonding) .

Q. How can metabolic stability be improved for in vivo applications?

Methodological Answer:

- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., ethyl linker) to slow CYP450-mediated oxidation .

- In vitro ADME profiling : Use liver microsomal assays to quantify half-life and identify major metabolites via LC-MS/MS .

- Prodrug design : Mask the acetamide group as a tert-butyl carbamate to enhance oral bioavailability .

Q. What advanced techniques elucidate target-binding mechanisms?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified receptors (e.g., immobilized kinase domains) .

- X-ray crystallography : Co-crystallize the compound with its target (e.g., caspase-3) to resolve binding conformations at ≤2.0 Å resolution .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

Q. How can researchers mitigate compound instability during storage?

Methodological Answer:

- Storage optimization : Use amber vials under argon at −20°C to prevent photodegradation and oxidation .

- Stability-indicating assays : Develop RP-HPLC methods with forced degradation (e.g., 40°C/75% RH for 4 weeks) to monitor decomposition .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term stability .

Q. What methodologies are recommended for studying off-target effects in complex biological systems?

Methodological Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes to identify unintended targets .

- RNA-seq transcriptomics : Compare gene expression profiles in treated vs. untreated cells to uncover pathway-level perturbations .

- CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify synthetic lethal interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.